7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl alcohol and chromenone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-[(3,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one: Similar in structure but with a hydroxyl group at the 5-position.
7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Differing in the position of the dichlorobenzyl group and the presence of a methoxy group.
Uniqueness
7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorobenzyl and fluorophenyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3-(4-fluorophenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FO3/c1-13-22(15-3-5-16(26)6-4-15)23(27)18-8-7-17(11-21(18)29-13)28-12-14-2-9-19(24)20(25)10-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFRSGCUZKBCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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